N-(3,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(3,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex small molecule featuring a 1,2,4-oxadiazole heterocycle fused with a dihydropyridinone core and an acetamide linkage. The 1,2,4-oxadiazole ring is a pharmacophoric motif known for enhancing metabolic stability and hydrogen-bonding interactions in drug design . The 4-methylphenyl substituent on the oxadiazole and the 3,4-dimethylphenyl group on the acetamide moiety likely influence lipophilicity and target binding, though specific biological data for this compound remain undisclosed in the provided evidence. Its synthesis likely follows palladium-catalyzed cross-coupling or nucleophilic substitution strategies, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-6-9-18(10-7-15)22-26-23(31-27-22)20-5-4-12-28(24(20)30)14-21(29)25-19-11-8-16(2)17(3)13-19/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDAOWCOABFWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally, the coupling of these intermediates with the appropriate aromatic substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and temperature, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it has a molecular weight of 402.45 g/mol. Its structure features a dihydropyridine core linked to an oxadiazole moiety and a dimethylphenyl group, which may contribute to its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing oxadiazole and dihydropyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins . The unique structure of N-(3,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide may enhance its efficacy against different cancer types.
Antimicrobial Activity
The oxadiazole ring is known for its antimicrobial properties. Compounds with this moiety have demonstrated effectiveness against a range of pathogens, including bacteria and fungi . The presence of the 4-methylphenyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes.
Anticonvulsant Properties
Similar chemical structures have been investigated for anticonvulsant activity. The dihydropyridine framework is often associated with neuroprotective effects. Studies suggest that modifications to the phenyl groups can influence the overall anticonvulsant activity by altering the compound's interaction with neurotransmitter systems .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the compound's potential:
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Predictive Modeling and Property Analysis
While direct data on the target compound’s properties are absent, highlights the use of XGBoost algorithms to predict superconducting critical temperatures (RMSE: 9.091 K, R²: 0.928). Though this model is unrelated to biological activity, analogous machine-learning approaches could predict physicochemical properties (e.g., logP, solubility) for the target compound by training on datasets of oxadiazole derivatives .
Detection and Characterization
Infrared spectral radiometers (as in ) are critical for identifying structural fingerprints of such compounds. The 1,2,4-oxadiazole ring’s C=N and N-O stretches (~1600 cm⁻¹ and ~1250 cm⁻¹) and the acetamide’s N-H bend (~1550 cm⁻¹) would be key diagnostic peaks for characterization .
Biological Activity
N-(3,4-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has drawn attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 396.45 g/mol |
| IUPAC Name | This compound |
| InChI Key | AZEBMSLKWAUHHS-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. The 1,2,4-oxadiazole derivatives have shown promising results in inhibiting various cancer cell lines. Studies have reported that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways:
- Mechanism of Action : The oxadiazole ring interacts with specific molecular targets involved in cell cycle regulation and apoptosis. This interaction leads to the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further development in antimicrobial therapy:
- In Vitro Studies : In laboratory settings, derivatives with similar structures have shown inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Compounds with oxadiazole units are known to inhibit cyclooxygenases (COX), which play a critical role in inflammation:
- Research Findings : Studies show that these compounds can significantly reduce inflammatory markers in animal models. The inhibition of COX enzymes leads to decreased production of prostaglandins and other inflammatory mediators .
Case Studies
Several studies have explored the biological activity of similar compounds with promising results:
- Anticancer Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
